2-Amino-4-fluoronicotinonitrile
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Overview
Description
2-Amino-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoronicotinonitrile typically involves the reaction of 4-fluoronicotinonitrile with ammonia or an amine source under suitable conditions. One common method includes the use of ammonium acetate in a solvent such as ethanol, followed by heating to facilitate the reaction. The reaction can be represented as follows:
4-Fluoronicotinonitrile+Ammonium Acetate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as cellulose sulfuric acid have been employed to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted derivatives, reduced amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-fluoronicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoronicotinonitrile: Similar structure but with the fluorine atom at the 5-position.
2-Amino-4,6-diphenylnicotinonitrile: Contains additional phenyl groups, leading to different chemical properties and applications.
Uniqueness
2-Amino-4-fluoronicotinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored biological and material properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
2-amino-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10) |
InChI Key |
AJWVHAHPNZQNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C#N)N |
Origin of Product |
United States |
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